Paper 17: Describes the synthesis of 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide through a microwave-assisted Fries rearrangement. []
Paper 25: Details the synthesis of 1-(3-Fluorophenyl)-2-thioxo- 2,3-dihydroquinazolin-4(1H)-one via base-catalyzed intramolecular nucleophilic cyclization. []
Paper 2: Discusses the crystal structure of (Z)-3-(4-Fluorophenyl)-1-[4-(methylsulfonyl)phenyl]-2-tosylprop-2-en-1-one, characterized by planar methylphenyl and fluorophenyl rings stabilized by C—H⋯F interactions. []
Paper 4: Describes the crystal structure of (μ2-1,1′-bis(diphenylphosphino)hexane-κ2P,P′)-bis[(Z)-N-(3-fluorophenyl)-O-methylthiocarbamato-κS]digold(I), characterized by specific bond lengths and angles. []
Paper 17: Discusses the crystallographic analysis of 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide, including intermolecular interactions and energy frameworks based on different molecular conformations. []
Paper 26: Presents the crystal structure of 3-hydroxy-2-(4-(methylsulfonyl)-2-nitrobenzoyl)cyclohex-2-enone, highlighting bond lengths, angles, and hydrogen bond interactions. []
Paper 28: Discusses the crystal structure of 4-(3-Fluorophenyl)-1-(2-oxoindolin-3-ylidene)thiosemicarbazide, including details about the disordered 3-fluorophenyl group, intramolecular hydrogen bonds, and π–π interactions. []
Paper 17: Details a microwave-assisted Fries rearrangement reaction to synthesize 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide from (5-amino-3-methylsulfanyl-1H-1,2,4-triazol-1-yl)(2-fluorophenyl)methanone. []
Paper 25: Describes the base-catalyzed intramolecular nucleophilic cyclization of 1-(2-bromobenzoyl)-3-(2-fluorophenyl)thiourea to form 1-(3-Fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. []
Paper 3: Discusses the mechanism of action of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607) as a potent and selective MET kinase inhibitor. []
Paper 12: Explores the mechanism of action of N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040) as a small molecule motilin receptor agonist. []
Paper 15: Investigates the disposition of 1-[3-(aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC 423) through various metabolic pathways. []
Paper 16: Further explores the metabolic pathways of DPC 423, particularly the formation of unusual glutamate conjugates. []
Paper 18: Details the P450-mediated metabolism of DPC 423 and its analogs to aldoximes, focusing on the formation of unusual glutathione conjugates. []
Paper 20: Focuses on DPI-3290 ((+)-3-((α-R)-α-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-hydroxybenzyl)-N-(3-fluorophenyl)-N-methylbenzamide), a mixed opioid agonist, describing its potent antinociceptive activity and mechanism of action through opioid receptors. []
Paper 21: Further investigates DPI-3290, highlighting its potent antinociceptive activity and limited effects on respiratory function compared to morphine and fentanyl. []
Paper 23: Explores the mechanism of action of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8) as an antiproliferative agent in colon cancer cells, specifically inducing apoptosis through cell cycle arrest, activation of the intrinsic apoptotic pathway, nuclear fragmentation, and increased reactive oxygen species levels. []
Paper 29: Explains the mechanism of action of (S)-5-(3-fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762) as a checkpoint kinase inhibitor targeting CHK1 and CHK2. []
Paper 1: Explores the anti-inflammatory properties of morpholine 2-(5-(3-fluorophenyl) -4-amino-1,2,4-triazol-3-ylthio) acetate (BKP-115) in an experimental pancreatitis model in rats. []
Paper 3: Highlights the potential of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607) as a selective and orally efficacious inhibitor of the MET kinase superfamily for cancer treatment. []
Paper 7: Explores the use of 1-(4-methylsulfonyl phenyl)-3-(4-N,N-dimethyl (amino phenyl)-2-propen-1-one (MSPPP) as a new liquid laser dye material due to its photochemical stability and amplified spontaneous emission properties. []
Paper 8, 9, 13: Discusses the spectral and amplified spontaneous emission (ASE) properties of MSPPP, highlighting its potential application as a laser dye material. [, , ]
Paper 12: Presents N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040) as the first small molecule motilin receptor agonist clinical candidate for potential gastrointestinal treatment. []
Paper 15, 16, 18: Investigates the metabolic fate and disposition of the factor Xa inhibitor 1-[3-(aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC 423) in various species, providing insights for drug development. [, , ]
Paper 19: Discusses DPI-3290 ((+)-3-((α-R)-α-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-hydroxybenzyl)-N-(3-fluorophenyl)-N-methylbenzamide) as a potential therapeutic for pain management due to its potent antinociceptive activity. [, , ]
Paper 22: Highlights the potential of (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide as a potent and selective HDAC inhibitor for oral anticancer treatment. []
Paper 23: Explores the anti-cancer potential of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8) for treating colorectal cancer, specifically highlighting its ability to induce apoptosis in cancer cells. []
Paper 26: Mentions 3-hydroxy-2-(4-(methylsulfonyl)-2-nitrobenzoyl)cyclohex-2-enone as a herbicide that inhibits phytoene desaturase, an enzyme involved in plant carotenoid biosynthesis. []
Paper 27: Discusses the potential use of 4-(3-Fluorophenyl)-1-(2-oxoindolin-3-ylidene)thiosemicarbazide as an antimicrobial agent. []
Paper 29: Describes (S)-5-(3-fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762) as a checkpoint kinase inhibitor that enhances the efficacy of DNA-damaging agents in preclinical models. []
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: